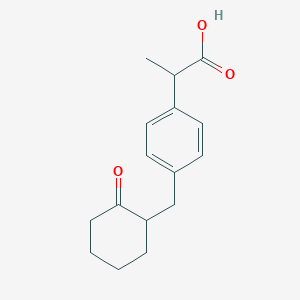
2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid
Cat. No. B8803104
Key on ui cas rn:
68767-16-8
M. Wt: 260.33 g/mol
InChI Key: JLGLDJKSKWKYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04161538
Procedure details


Thirteen grams of ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclohexan-1-ylmethyl)phenyl]propionate was dissolved in 200 ml of 80% ethanol containing 5 g of potassium hydroxide and the solution was refluxed for 2 hours. Ethanol was removed by distillation from the reaction mixture, 100 ml of water was added to the residue and the mixture was extracted with ether. The aqueous layer was heated at 50°-60° C. with stirring for 1 hour after addition of 100 ml of conc. hydrochloric acid, extracted with ether, the extract was washed with water, dried and the solvent removed by distillation to give an yellow oily substance, which was chromatographed on a column of silica gel affording a colorless oily substance from an eluate with a mixture of benzene:ethyl acetate = 5:1. The substance was subjected to a vacuum distillation to give 4.1 g of the desired compound as a colorless oily substance, b.p. 190°-195° C. at 0.4 mm Hg (bath temp.). The compound solidified as it was cooled to crystals, m.p. 84°-86° C.
Name
ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclohexan-1-ylmethyl)phenyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C(OC([C:6]1([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([CH:20]([CH3:26])[C:21]([O:23]CC)=[O:22])=[CH:16][CH:15]=2)[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:12])=O)C>C(O)C.[OH-].[K+]>[O:12]=[C:7]1[CH2:8][CH2:9][CH2:10][CH2:11][CH:6]1[CH2:13][C:14]1[CH:15]=[CH:16][C:17]([CH:20]([CH3:26])[C:21]([OH:23])=[O:22])=[CH:18][CH:19]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclohexan-1-ylmethyl)phenyl]propionate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1(C(CCCC1)=O)CC1=CC=C(C=C1)C(C(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was refluxed for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ethanol was removed by distillation from the reaction mixture, 100 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous layer was heated at 50°-60° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after addition of 100 ml of conc. hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an yellow oily substance, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on a column of silica gel affording a colorless oily substance from an eluate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
with a mixture of benzene
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The substance was subjected to a vacuum distillation
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C(CCCC1)CC1=CC=C(C=C1)C(C(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
